molecular formula C11H15NO4S B2599201 4-[Methyl(propan-2-yl)sulfamoyl]benzoic acid CAS No. 99987-06-1

4-[Methyl(propan-2-yl)sulfamoyl]benzoic acid

Cat. No.: B2599201
CAS No.: 99987-06-1
M. Wt: 257.3
InChI Key: CYZHRRSXXGFFIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[Methyl(propan-2-yl)sulfamoyl]benzoic acid is a high-purity organic compound supplied for research and development purposes. It is characterized by the molecular formula C 11 H 15 NO 4 S and a molecular weight of 257.31 g/mol . The compound is identified by the CAS Registry Number 99987-06-1 and has the InChI Key CYZHRRSXXGFFIH-UHFFFAOYSA-N . Its structure features a benzoic acid group substituted with a methyl(propan-2-yl)sulfamoyl moiety at the para position, making it a valuable intermediate in various chemical syntheses. Researchers utilize this compound in the development of novel chemical entities, particularly in medicinal chemistry where the sulfonamide functional group is of significant interest. It serves as a key building block for the synthesis of more complex molecules, potentially for use in pharmaceutical and agrochemical research. The product is subject to cold-chain transportation to ensure stability and is available for prompt shipping from global stock . This product is strictly labeled For Research Use Only . It is not intended for human or veterinary diagnostic or therapeutic applications, nor for any form of personal use . Researchers should handle the material with appropriate safety precautions in a controlled laboratory environment.

Properties

IUPAC Name

4-[methyl(propan-2-yl)sulfamoyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO4S/c1-8(2)12(3)17(15,16)10-6-4-9(5-7-10)11(13)14/h4-8H,1-3H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYZHRRSXXGFFIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[Methyl(propan-2-yl)sulfamoyl]benzoic acid typically involves the reaction of 4-aminobenzoic acid with isopropylmethylamine and a sulfonyl chloride . The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

On an industrial scale, the production of 4-[Methyl(propan-2-yl)sulfamoyl]benzoic acid may involve continuous flow reactors to optimize the reaction conditions and improve yield . The use of automated systems allows for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, leading to a more efficient and scalable production process.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Antimicrobial Properties

Research indicates that sulfamoylbenzoic acid derivatives, including 4-[Methyl(propan-2-yl)sulfamoyl]benzoic acid, exhibit significant antimicrobial activity. These compounds have been tested against various bacterial strains, demonstrating efficacy similar to traditional antibiotics. The sulfamoyl group enhances the interaction with bacterial enzymes, leading to increased potency against resistant strains .

1.2 Anti-inflammatory Activity

Studies have shown that this compound can modulate inflammatory responses. It has been found to inhibit the activation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), a key transcription factor involved in inflammation. This inhibition leads to reduced production of pro-inflammatory cytokines in cell lines exposed to lipopolysaccharides (LPS), suggesting potential therapeutic uses in inflammatory diseases .

Structure-Activity Relationship Studies

2.1 Modifications and Potency

Structure-activity relationship (SAR) studies have been pivotal in understanding how modifications to the 4-[Methyl(propan-2-yl)sulfamoyl]benzoic acid structure can enhance its biological activity. For instance, altering substituents on the benzene ring has demonstrated significant variations in potency against specific targets, including various receptors and enzymes involved in disease pathways .

ModificationEffect on ActivityReference
Addition of methyl groupsIncreased NF-κB activation
Substitution at the para positionEnhanced antimicrobial properties
Variations in chain lengthAltered pharmacokinetics

Case Studies

3.1 Use as a Co-adjuvant in Vaccination

In murine models, 4-[Methyl(propan-2-yl)sulfamoyl]benzoic acid has been tested as a co-adjuvant alongside FDA-approved adjuvants like monophosphoryl lipid A (MPLA). The results indicated a significant enhancement in antigen-specific antibody titers, showcasing its potential role in vaccine formulation .

3.2 Radiotherapy Enhancement

Recent studies have explored the use of sulfamoyl derivatives as radiosensitizers in cancer treatment. When combined with irradiation, these compounds showed additive effects, enhancing the efficacy of radiotherapy in hypoxic conditions typical of certain tumors .

Comparison with Similar Compounds

Compound 4 ()

A structurally analogous compound, 2-(N-(3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propyl)sulfamoyl)benzoic acid (Compound 4), shares the sulfamoyl benzoic acid core but incorporates a bulky 1,3-dioxoisoquinoline substituent. Molecular modeling revealed a binding energy of −8.53 kcal/mol, surpassing its parent compound (Compound 3, −7.94 kcal/mol), highlighting the role of the sulfamoyl group in enhancing receptor interactions .

4-[Bis-(2-methoxy-ethyl)-sulfamoyl]-benzoic Acid ()

This derivative replaces the methyl-isopropyl group with bis(2-methoxyethyl) substituents. Predicted properties include a pKa of 3.65 and applications as a transcriptional/translational inhibitor in Staphylococcus aureus, emphasizing the impact of sulfamoyl substitution on antibacterial activity .

Pharmacological Activity Comparisons

Antiviral Derivatives ()

Two derivatives, 2-((4-(N-(4-carboxyphenyl)sulfamoyl)phenyl)carbamoyl)benzoic acid (4) and 4-(4-(2,5-dioxopyrrolidin-1-yl)phenylsulfonamido)benzoic acid (7a) , exhibited potent activity against Coxsackievirus B3 with IC50 values of 4.29 µM and 4.22 µM , respectively. The carboxyl group was critical for capsid binding, as esterification or amidation reduced potency .

Antibacterial and Enzyme Inhibitors ()

Derivatives in , such as 4-[N-(Naphthalen-1-ylmethyl)-N-phenylsulfamoyl]benzoic acid (14) , feature aromatic extensions that enhance lipophilicity and cytosolic phospholipase A2α inhibition. In contrast, the bis(2-methoxyethyl) analog () targets bacterial transcription, demonstrating substituent-dependent mechanistic diversity .

Structure-Activity Relationship (SAR) Trends

Compound Structural Variation Key Activity Data Application References
4-[Methyl(propan-2-yl)sulfamoyl]benzoic acid Methyl-isopropyl sulfamoyl N/A Scaffold for drug design
Compound 4 () 1,3-Dioxoisoquinoline substituent Binding energy: −8.53 kcal/mol Receptor agonism
Compound 4 () Carboxyphenyl carbamoyl IC50: 4.29 µM (Coxsackievirus B3) Antiviral
4-[Bis-(2-methoxy-ethyl)-sulfamoyl]-benzoic acid Bis(2-methoxyethyl) substituents pKa: 3.65 Antibacterial

SAR Insights :

  • Sulfamoyl Group : Critical for binding affinity; bulkier substituents (e.g., naphthalene in ) improve enzyme inhibition.
  • Carboxyl Functionality : Essential for antiviral activity; modifications (e.g., esterification) reduce potency .
  • Substituent Polarity : Polar groups (e.g., 2-methoxyethyl in ) enhance solubility and antibacterial effects.

Biological Activity

4-[Methyl(propan-2-yl)sulfamoyl]benzoic acid, also known by its CAS number 99987-06-1, is a compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of 4-[Methyl(propan-2-yl)sulfamoyl]benzoic acid can be represented by the following molecular formula:

  • Molecular Formula : C₁₁H₁₅N₁O₄S
  • Molecular Weight : 257.3 g/mol

The compound features a sulfamoyl group attached to a benzoic acid moiety, which may contribute to its biological activities.

The biological activity of 4-[Methyl(propan-2-yl)sulfamoyl]benzoic acid is believed to involve several mechanisms:

  • Enzyme Inhibition : The sulfamoyl group can interact with various enzymes, potentially inhibiting their activity. This is particularly relevant in pathways involving inflammation and microbial infections.
  • Cell Signaling Modulation : The compound may modulate signaling pathways, including those associated with cytokine release and immune responses.
  • Antioxidant Activity : Preliminary studies suggest that compounds with similar structures exhibit antioxidant properties, which could be beneficial in reducing oxidative stress in cells.

Antimicrobial Activity

Research indicates that derivatives of benzoic acid, including 4-[Methyl(propan-2-yl)sulfamoyl]benzoic acid, may possess antimicrobial properties. A study highlighted the potential for such compounds to enhance the activity against various pathogens, suggesting applications in treating infections .

Cytotoxicity and Safety

In vitro studies have assessed the cytotoxicity of related compounds on various cancer cell lines. For instance, compounds derived from benzoic acids have shown low cytotoxicity at therapeutic concentrations, indicating a favorable safety profile for potential therapeutic use .

Comparative Analysis with Similar Compounds

Compound NameAntimicrobial ActivityAntioxidant ActivityCytotoxicity Level
4-[Methyl(propan-2-yl)sulfamoyl]benzoic acidModeratePotentialLow
3-Chloro-4-methoxybenzoic acidHighModerateLow
N-acylated α-amino acidsHighLowModerate

Case Studies

Several case studies have explored the biological activity of sulfamoyl derivatives:

  • Immunomodulatory Effects : A study demonstrated that sulfamoyl compounds could enhance the release of immunostimulatory cytokines in human monocytic cells, indicating their potential as adjuvants in vaccine formulations .
  • Protein Degradation Pathways : Research has shown that certain benzoic acid derivatives can promote the activity of proteolytic systems in cells, which may have implications for aging and cellular health .
  • Antibiofilm Activity : Some derivatives exhibited significant antibiofilm effects against pathogenic bacteria, suggesting their utility in preventing biofilm-related infections .

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